molecular formula C14H17BrN2O2 B5200130 N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide

N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide

Cat. No. B5200130
M. Wt: 325.20 g/mol
InChI Key: NDIOWVFPDFQFKN-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, also known as BMH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BMH is a derivative of cyclopentanecarbohydrazide, which is a cyclic hydrazine derivative that has been widely used as a building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. In particular, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide can induce DNA damage and cell death, leading to its antitumor and antiviral activities.
Biochemical and Physiological Effects
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. In vitro studies have shown that N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity. Finally, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been shown to induce DNA damage, which is believed to be the primary mechanism underlying its antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has several advantages as a research tool, including its low cost, ease of synthesis, and broad range of biological activities. However, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide also has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. In addition, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, including the following:
1. Development of new N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide derivatives with improved solubility and efficacy.
2. Exploration of the potential of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide as a lead compound for the development of new antitumor and antiviral drugs.
3. Investigation of the mechanism of action of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide and its derivatives at the molecular level.
4. Development of new methods for the synthesis of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide and its derivatives.
5. Exploration of the potential of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide as a new class of herbicides and insecticides.
6. Investigation of the potential of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide as a new building block for the synthesis of functional materials.
In conclusion, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide is a promising chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential as a new class of drugs and functional materials.

Synthesis Methods

N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a simple one-pot reaction between cyclopentanecarbohydrazide and 3-bromo-4-methoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction between the carbonyl group of the aldehyde and the hydrazine group of the cyclopentanecarbohydrazide, resulting in the formation of the imine linkage and the bromine substituent on the benzene ring.

Scientific Research Applications

N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been shown to possess antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. In agriculture, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been shown to have herbicidal and insecticidal activities, making it a potential alternative to traditional pesticides. In material science, N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been used as a starting material for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.

properties

IUPAC Name

N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-19-13-7-6-10(8-12(13)15)9-16-17-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIOWVFPDFQFKN-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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